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Compound of Interest

Compound Name: Phenoxyacetic anhydride

Cat. No.: B081273

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Phenoxyacetic Anhydride (C16H1405, CAS No: 14316-61-1). The following sections detail the
available mass spectrometry data and provide an analysis of the expected Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on its chemical
structure. This document also outlines standardized experimental protocols for acquiring such
data.

Data Presentation

The quantitative spectroscopic data for Phenoxyacetic Anhydride is summarized in the tables

below.

Table 1: Mass Spectrometry (MS) Data
Parameter Value Source
Molecular Formula C16H1405 PubChem[1]
Molecular Weight 286.28 g/mol PubChem[1]
Exact Mass 286.08412354 Da PubChem[1]
Major Fragments (m/z) 107, 286 NIST[1]
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Note: Detailed experimental NMR and IR spectra for Phenoxyacetic Anhydride are not

readily available in public spectral databases. The following tables are based on predicted

values and characteristic chemical shifts for similar functional groups.

Table 2: Predicted *H NMR Spectral Data (CDCls)

Chemical Shift

Multiplicity Integration Assignment
(ppm)
~7.30 4H H-meta (aromatic)
~7.00 2H H-para (aromatic)
~6.90 4H H-ortho (aromatic)
~4.80 4H -O-CH2-C=0
Chemical Shift (ppm) Assignment

~165 C=0 (anhydride)
~157 C-ipso (aromatic)
~130 C-meta (aromatic)
~122 C-para (aromatic)
~115 C-ortho (aromatic)
~65 -O-CHa-

Table 4: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm~?) Intensity Assignment
~3100 - 3000 Medium C-H stretch (aromatic)
~2980 - 2900 Weak C-H stretch (aliphatic)
C=0 stretch (anhydride,
~1820 - 1750 Strong ] ]
symmetric & asymmetric)
~1600, ~1490 Medium C=C stretch (aromatic ring)
C-O stretch (ether and
~1300 - 1200 Strong ]
anhydride)
C-H bend (aromatic, out-of-
~750, ~690 Strong

plane)

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a solid
organic compound like Phenoxyacetic Anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:

o Sample Preparation: Accurately weigh approximately 5-10 mg of Phenoxyacetic Anhydride
and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). A small
amount of Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

o Data Acquisition:
o Transfer the solution to a 5 mm NMR tube.

o Place the NMR tube in the spectrometer's probe.
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o Tune and shim the magnetic field to ensure homogeneity.

o Acquire the H NMR spectrum using a standard pulse sequence. Key parameters include
a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to
achieve a good signal-to-noise ratio.

o Acquire the 3C NMR spectrum using a proton-decoupled pulse sequence. A longer
relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required
due to the lower natural abundance of 13C.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the
frequency-domain spectrum.

[¢]

Phase and baseline correct the spectrum.

[¢]

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):

o Sample Preparation: Place a small amount of solid Phenoxyacetic Anhydride directly onto
the ATR crystal.

o Data Acquisition:
o Record a background spectrum of the empty ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.
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o Acquire the sample spectrum over a typical range of 4000-400 cm~*. Co-add multiple
scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

» Data Processing:

o The spectrometer software automatically ratios the sample spectrum against the
background spectrum to generate the absorbance or transmittance spectrum.

o Label the major absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source.

Procedure:

o Sample Preparation: Prepare a dilute solution of Phenoxyacetic Anhydride (e.g., 1 mg/mL)
in a volatile organic solvent such as dichloromethane or ethyl acetate.[2]

e GC Separation:
o Inject a small volume (e.g., 1 pL) of the solution into the GC.

o The sample is vaporized in the heated injection port and separated on a capillary column
(e.g., a DB-5ms).

o Atemperature program is used to elute the compound from the column (e.g., starting at
50°C and ramping to 250°C).

e MS Detection:

o As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

o The molecules are ionized by electron impact (typically at 70 eV).
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o The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio
(m/z) in the mass analyzer (e.g., a quadrupole).

o A detector records the abundance of each ion.

o Data Analysis:
o The mass spectrum is a plot of relative ion abundance versus m/z.
o ldentify the molecular ion peak (M*) to determine the molecular weight.
o Analyze the fragmentation pattern to gain information about the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Phenoxyacetic Anhydride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081273#spectroscopic-data-of-phenoxyacetic-
anhydride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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